molecular formula C15H23NO3 B14247595 Ethyl 2-butoxy-4-(dimethylamino)benzoate CAS No. 255871-37-5

Ethyl 2-butoxy-4-(dimethylamino)benzoate

Cat. No.: B14247595
CAS No.: 255871-37-5
M. Wt: 265.35 g/mol
InChI Key: JWWGTFYHUWRRDI-UHFFFAOYSA-N
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Description

Ethyl 2-butoxy-4-(dimethylamino)benzoate is an organic compound with the molecular formula C15H23NO3. It is a derivative of benzoic acid and is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-butoxy-4-(dimethylamino)benzoate typically involves the esterification of 2-butoxy-4-(dimethylamino)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-butoxy-4-(dimethylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the butoxy or dimethylamino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-butoxy-4-(dimethylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-butoxy-4-(dimethylamino)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various biological pathways. The dimethylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-dimethylaminobenzoate: Similar in structure but lacks the butoxy group.

    2-Ethylhexyl 4-dimethylaminobenzoate: Contains a longer alkyl chain compared to ethyl 2-butoxy-4-(dimethylamino)benzoate.

    Methyl 4-dimethylaminobenzoate: Similar but with a methyl ester group instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of the butoxy group, which can influence its solubility and reactivity. This structural feature may enhance its performance in specific applications, such as UV-curing processes and photoinitiation .

Properties

CAS No.

255871-37-5

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

ethyl 2-butoxy-4-(dimethylamino)benzoate

InChI

InChI=1S/C15H23NO3/c1-5-7-10-19-14-11-12(16(3)4)8-9-13(14)15(17)18-6-2/h8-9,11H,5-7,10H2,1-4H3

InChI Key

JWWGTFYHUWRRDI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)N(C)C)C(=O)OCC

Origin of Product

United States

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